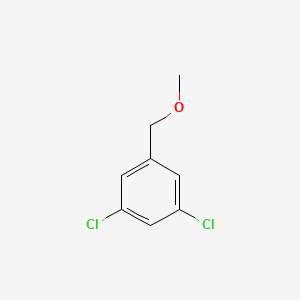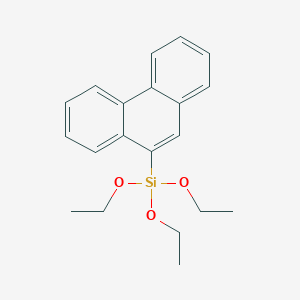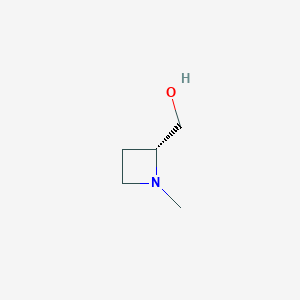
(4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene
Descripción general
Descripción
(4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene is an organic compound with the molecular formula C10H6Cl2F2 It is a derivative of cyclobutene, featuring both chlorine and fluorine substituents on the cyclobutene ring, as well as a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing chlorine and fluorine substituents. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.
Addition Reactions: The double bond in the cyclobutene ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions typically involve specific temperatures, pressures, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different substituents on the cyclobutene ring, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .
Aplicaciones Científicas De Investigación
(4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving the interaction of halogenated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the reactivity and stability of the compound, affecting its interactions with other molecules. These interactions can lead to various chemical transformations and biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)methane
- (4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)ethane
- (4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)propane
Uniqueness
(4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene is unique due to the presence of both chlorine and fluorine atoms on the cyclobutene ring, as well as the attached benzene ring. This combination of substituents and structural features imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propiedades
IUPAC Name |
(4,4-dichloro-3,3-difluorocyclobuten-1-yl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F2/c11-10(12)8(6-9(10,13)14)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRCWXJOQOYMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C2(Cl)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282827 | |
| Record name | NSC28257 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340-01-2 | |
| Record name | NSC28257 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC28257 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B6322459.png)

![11-[(2-bromo-2-methylpropanoyl)oxy]undecylphosphonic acid](/img/structure/B6322472.png)
![[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol](/img/structure/B6322482.png)
![(4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-phenyl)-methanol](/img/structure/B6322487.png)






